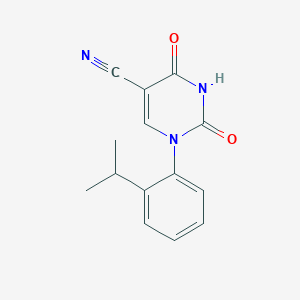
5-Cyano-1-(2-isopropylphenyl)uracil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyano-1-(2-isopropylphenyl)uracil is a useful research compound. Its molecular formula is C14H13N3O2 and its molecular weight is 255.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Development
5-Cyano-1-(2-isopropylphenyl)uracil has emerged as a candidate for developing new therapeutic agents due to its unique structural properties. Its derivatives have been investigated for their potential in treating various diseases, particularly in oncology and virology.
- Anticancer Properties : The compound's structural similarity to known anticancer agents suggests it may exhibit cytotoxic effects against cancer cells. Research indicates that modifications at the 5-position of uracil can enhance the biological activity of these compounds, making them effective against specific types of cancer .
- Antiviral Activity : this compound has shown promise in antiviral applications, particularly against RNA viruses. Studies have highlighted the efficacy of pyrimidine derivatives in inhibiting viral replication, suggesting that this compound could be further developed for antiviral therapies .
The biological activity of 5-cyano derivatives is a focal point of research. Various studies have examined their effects on different biological systems, leading to insights into their mechanisms of action.
- In Vitro Studies : Initial screenings of 5-cyano derivatives have demonstrated significant activity against various cancer cell lines. For instance, compounds similar to this compound exhibited moderate to high growth inhibition rates in established cancer models .
- Molecular Docking Studies : Recent investigations utilizing molecular docking techniques have provided further understanding of how these compounds interact at the molecular level. The binding affinities and interaction profiles with target proteins are crucial for predicting therapeutic efficacy and guiding future modifications for enhanced activity .
Synthetic Methodologies
The synthesis of this compound involves several steps that can be optimized for yield and purity.
Synthesis Pathway
- Starting Materials : The synthesis typically begins with readily available uracil derivatives.
- Cyanation Reaction : The introduction of the cyano group is achieved through reactions involving cyanide sources, which can provide high yields when optimized.
- Aromatic Substitution : The addition of the isopropylphenyl group can be performed via electrophilic aromatic substitution methods, allowing for the incorporation of bulky groups that enhance biological activity.
Case Study 1: Anticancer Screening
A study evaluated the anticancer potential of various uracil derivatives, including this compound, against multiple cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity, particularly in breast and lung cancer models, suggesting its potential as a lead compound for further development .
Case Study 2: Antiviral Efficacy
Another investigation focused on the antiviral properties of pyrimidine derivatives including 5-cyano compounds. The study found that certain modifications led to enhanced activity against HIV-1 and other viral pathogens, indicating a promising avenue for therapeutic exploration .
Propriétés
Formule moléculaire |
C14H13N3O2 |
|---|---|
Poids moléculaire |
255.27 g/mol |
Nom IUPAC |
2,4-dioxo-1-(2-propan-2-ylphenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C14H13N3O2/c1-9(2)11-5-3-4-6-12(11)17-8-10(7-15)13(18)16-14(17)19/h3-6,8-9H,1-2H3,(H,16,18,19) |
Clé InChI |
IEOXFKVHHHEGDY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=CC=C1N2C=C(C(=O)NC2=O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















